molecular formula C18H24N4OS B2465740 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-09-2

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

Cat. No. B2465740
CAS RN: 439121-09-2
M. Wt: 344.48
InChI Key: GASUZZGMDXMSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of a new oxazolopyridonyl derivative of phenylpiperazine was obtained in the reaction of 6-2-pyridone, 1-bromo-(2,3-epoxypropyl)-4-phenylpiperazine, and pyridine in anhydrous ethanol .


Molecular Structure Analysis

The molecular formula of “4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine” is C18H24N4OS, and its molecular weight is 344.47 . The structure of this compound would include a morpholine ring, a thiazole ring, and a phenylpiperazino group.


Chemical Reactions Analysis

The chemical stability of drugs determines their quality, safety, efficacy, and storage conditions. Active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .

Scientific Research Applications

Neuropharmacology and Central Nervous System (CNS) Disorders

The lipophilic nature of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine allows it to cross the blood-brain barrier. Consequently, it has potential applications in neuropharmacology. Researchers have explored its effects on the central nervous system (CNS) and its potential therapeutic implications for mental disorders such as anxiety, Alzheimer’s disease, and depression . Further studies could investigate its precise mechanisms of action and potential drug development.

Cardiovascular Applications

Compounds containing the N-phenylpiperazine moiety have demonstrated usefulness in cardiovascular applications. They may act as vasodilators, antiarrhythmics, or agents that modulate blood pressure. Researchers have explored their effects on cardiac tissue and vascular function. Investigating the cardiovascular properties of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine could provide valuable insights for cardiovascular drug development .

Antimicrobial and Antiparasitic Activity

N-phenylpiperazine derivatives have shown promise as antimicrobial agents. They exhibit activity against bacteria, fungi, and parasites. Researchers have synthesized novel derivatives to overcome microbial resistance. Investigating the antimicrobial potential of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine could contribute to the development of new therapeutic agents .

properties

IUPAC Name

4-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUZZGMDXMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

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